molecular formula C19H19N3S B11346600 4-(3,4-dihydroisoquinolin-2(1H)-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-(3,4-dihydroisoquinolin-2(1H)-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B11346600
M. Wt: 321.4 g/mol
InChI Key: JOXQWSMCGBRLNI-UHFFFAOYSA-N
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Description

  • 4-(3,4-dihydroisoquinolin-2(1H)-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex heterocyclic compound with a fused pyrimidine and benzothiophene core.
  • Its structure combines a tetrahydrobenzothiophene ring system with a dihydroisoquinoline moiety.
  • The compound’s unique arrangement of aromatic rings and heteroatoms makes it intriguing for various applications.
  • Preparation Methods

  • Chemical Reactions Analysis

    • Reactivity :
      • Oxidation , reduction , and substitution reactions are relevant to this compound.
      • Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
    • Major Products :
      • The specific products formed depend on the reaction conditions and substituents present.
      • Detailed studies are needed to explore the regioselectivity and functional group tolerance.
  • Scientific Research Applications

  • Mechanism of Action

    • Molecular Targets :
      • The compound likely interacts with specific enzymes or receptors due to its structural features.
      • Further studies are necessary to identify precise molecular targets.
    • Pathways Involved :
      • Investigate signaling pathways affected by this compound.
      • Understand how it modulates cellular responses.
  • Comparison with Similar Compounds

    • Uniqueness :
      • Compare this compound to other related heterocycles.
      • Highlight its distinctive features, such as the fused benzothiophene and dihydroisoquinoline moieties.
    • Similar Compounds :
      • While I don’t have a specific list, explore related compounds like isoquinolines, benzothiophenes, and pyrimidines.

    Remember that research in this area is dynamic, and new findings may emerge

    Properties

    Molecular Formula

    C19H19N3S

    Molecular Weight

    321.4 g/mol

    IUPAC Name

    4-(3,4-dihydro-1H-isoquinolin-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

    InChI

    InChI=1S/C19H19N3S/c1-2-6-14-11-22(10-9-13(14)5-1)18-17-15-7-3-4-8-16(15)23-19(17)21-12-20-18/h1-2,5-6,12H,3-4,7-11H2

    InChI Key

    JOXQWSMCGBRLNI-UHFFFAOYSA-N

    Canonical SMILES

    C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCC5=CC=CC=C5C4

    Origin of Product

    United States

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